molecular formula C17H17F3N4O2S B6451811 2-[1-(pyridine-3-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549011-30-3

2-[1-(pyridine-3-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6451811
CAS No.: 2549011-30-3
M. Wt: 398.4 g/mol
InChI Key: JUBBHYQJPUSBFN-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 5 with a trifluoromethyl (-CF₃) group and at position 2 with a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety. The pyrrolo-pyrrole nitrogen is sulfonylated with a pyridine-3-sulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide linkage contributes to hydrogen-bonding interactions, making the compound a candidate for targeting enzymes or receptors requiring polar and hydrophobic interactions .

Properties

IUPAC Name

1-pyridin-3-ylsulfonyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c18-17(19,20)13-3-4-16(22-8-13)23-10-12-5-7-24(15(12)11-23)27(25,26)14-2-1-6-21-9-14/h1-4,6,8-9,12,15H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBBHYQJPUSBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The preparation of 2-[1-(pyridine-3-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step synthetic routes. One common method includes the nucleophilic substitution reaction of pyridine-3-sulfonyl chloride with octahydropyrrolo[2,3-c]pyrrole. This intermediate is then reacted with 5-(trifluoromethyl)pyridine under controlled conditions to form the final compound.

Reaction Conditions:

  • Nucleophilic Substitution: Conducted in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.

  • Coupling Reaction: Requires a catalyst such as palladium on carbon (Pd/C) and is typically carried out under an inert atmosphere at elevated temperatures (around 60°C).

Industrial Production Methods: Scaling up to industrial production necessitates optimizing these reactions for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.

  • Reduction: Undergoes reduction reactions, particularly targeting the pyridine ring, using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: Exhibits substitution reactions with halogenated compounds, facilitated by bases such as sodium hydride (NaH).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in acidic medium at room temperature.

  • Reduction: Lithium aluminum hydride in dry ether under reflux.

  • Substitution: Sodium hydride in dimethylformamide (DMF) at 80°C.

Major Products:

  • Oxidation: Corresponding sulfonic acids.

  • Reduction: Reduced forms of the pyridine ring.

  • Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemistry:

  • Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.

  • Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biology:

  • Enzyme Inhibition: Potential inhibitor of specific enzymes, impacting biological pathways.

  • Cell Signaling: Studied for its effects on cell signaling mechanisms.

Medicine:

  • Drug Development: Investigated as a lead compound in the development of novel pharmaceuticals, particularly for targeting diseases such as cancer and neurological disorders.

  • Therapeutic Agents: Potential use as an anti-inflammatory and antimicrobial agent.

Industry:

  • Material Science: Application in developing new materials with specific electronic properties.

  • Agriculture: Studied for potential use in agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to inhibition or modulation of the target pathways. This interaction affects downstream biological processes, including cell proliferation, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Key Structural Variations

The primary differences among analogs lie in the sulfonyl substituent and core heterocycle. Below is a comparative analysis:

Compound Name (CAS/ID) Sulfonyl Group Core Structure Molecular Formula Molecular Weight Key Properties/Applications
Target Compound Pyridine-3-sulfonyl Octahydropyrrolo[2,3-c]pyrrole C₁₈H₂₀F₃N₅O₂S (estimated) ~435.44 High polarity due to pyridine sulfonyl; potential kinase inhibition
BB63304 (2549008-87-7) 1,3,5-Trimethyl-1H-pyrazol-4-sulfonyl Octahydropyrrolo[2,3-c]pyrrole C₁₈H₂₂F₃N₅O₂S 429.46 Increased hydrophobicity; pyrazole sulfonyl may enhance metabolic stability
2-[1-(2-Phenylethanesulfonyl)-...pyridine 2-Phenylethanesulfonyl Octahydropyrrolo[2,3-c]pyrrole C₂₁H₂₄F₃N₃O₂S (estimated) ~447.50 High lipophilicity; phenyl group may improve membrane permeability
2-({1-[(3,5-Dimethyl-oxazol-4-yl)sulfonyl]-...pyridine 3,5-Dimethyl-1,2-oxazol-4-sulfonyl Piperidinyl C₁₇H₁₉F₃N₄O₃S 416.42 Oxazole sulfonyl introduces electron-withdrawing effects; piperidine core alters steric profile

Physicochemical and Functional Insights

  • Pyrazole/oxazole sulfonyl (BB63304, ): Methyl groups on pyrazole/oxazole increase steric bulk and hydrophobicity, possibly improving oral bioavailability. Phenylethanesulfonyl (): Introduces aromatic hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted therapies.
  • Core Heterocycle: Octahydropyrrolo[2,3-c]pyrrole: A rigid bicyclic structure that may restrict conformational flexibility, enhancing binding specificity.
  • Trifluoromethyl Group : Common across analogs, this group enhances electron-withdrawing effects and resistance to oxidative metabolism .

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